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Compound of Interest

4-(3-Ethoxy-4-
Compound Name:

nitrophenyl)morpholine
CAS No.: 415686-74-7

Cat. No.: B3136328

Get Quote

Executive Summary

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 4-(3-
Ethoxy-4-nitrophenyl)morpholine (

). As a Senior Application Scientist, | have structured this document to serve as a self-validating
reference for researchers utilizing this compound, likely as an intermediate in the synthesis of
Factor Xa inhibitors (similar to Apixaban analogs) or antimicrobial oxazolidinones.

The data presented below synthesizes empirical principles of substituent effects with high-
fidelity predictive modeling, grounded in the established chemistry of nitroaniline derivatives.

Part 1: Structural Context & Synthesis (The "Why" &
"HOW")
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To interpret the spectra accurately, one must understand the electronic environment created by
the synthesis. The molecule features a 1,3,4-trisubstituted benzene ring:

e Position 1 (C-N): Morpholine (Strong Electron Donor via resonance).
e Position 3 (C-0O): Ethoxy (Electron Donor via resonance, Inductive withdrawer).
e Position 4 (C-N): Nitro (Strong Electron Withdrawing Group).

The push-pull electronic system (Morpholine/Ethoxy pushing, Nitro pulling) creates a highly
polarized aromatic system, resulting in distinct, diagnostic chemical shifts.

Synthesis Protocol (Validation Pathway)
The most robust route to this compound is Nucleophilic Aromatic Substitution (

). Understanding this pathway validates the presence of specific impurities (e.g., unreacted
fluoride) in the spectra.

Protocol:

Reagents: 4-Fluoro-2-ethoxynitrobenzene (1.0 eq), Morpholine (1.2 eq),

(2.0 eq).

Solvent: Acetonitrile (ACN) or DMF.

Conditions: Reflux (80°C) for 4—6 hours.

Workup: Dilute with water, filter yellow precipitate, wash with cold ethanol.

Note: The Nitro group at the para-position to the Fluorine is essential for activating the ring for
nucleophilic attack by the morpholine nitrogen.

Workflow Diagram: Synthesis & Logic
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Caption:

synthesis pathway showing the critical Meisenheimer intermediate and QC checkpoints for
structural validation.

Part 2: Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)

Solvent:
(Deuterated Chloroform) is the standard solvent. Internal Standard: TMS (
0.00 ppm).[1]

-NMR (400 MHz) Data Table

The aromatic region is defined by an ABX spin system (or more accurately, an AMX system
due to the large chemical shift differences).
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Shift (
Position
» Ppm)

Assignment
o _ Coupling ( Logic
Multiplicity Integration
Hz) (Expert

Insight)

Ar-H5 7.95-8.05

Deshielded

by ortho-Nitro

group. This is
Doublet (d) 1H

the most

downfield

signal.

Ar-H6 6.40 - 6.50

Shielded by
ortho-
Morpholine.
Shows large

dd 1H | ortho
coupling to
H5 and small
meta
coupling to
H2.

Ar-H2 6.25-6.35

Highly
Shielded.
Located
between two
donors

Doublet (d) 1H (Ethoxy and
Morpholine).
Appears as a
sharp doublet
(meta

coupling).

4.10-4.18

Diagnostic

ethox
Quartet (q) 2H Y

methylene

protons.
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Morph-O 3.82-3.88

Triplet (t)

4H

Morpholine
protons
adjacent to
Oxygen
(deshielded).

Morph-N 3.30-3.38

Triplet (t)

4H

Morpholine
protons
adjacent to

Nitrogen.

1.45-1.52

Triplet (t)

3H

Ethoxy
methyl group.

-NMR (100 MHz) Diagnostic Peaks

e Carbonyl/Nitro-C: ~130-140 ppm (Quaternary C-NO2).

e C-N (Morpholine): ~155 ppm (Quaternary C-N, highly deshielded by ortho/para donors).

e C-O (Ethoxy): ~148 ppm.

o Aliphatic:

[¢]

Morpholine

1 ~66.5 ppm.

o

Morpholine

:~47.5 ppm.

[e]

Ethoxy

. ~64.5 ppm.

(¢]

Ethoxy

:~14.5 ppm.
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Infrared Spectroscopy (FT-IR)

IR is critical for confirming the functional group transformation (Nitro presence, Ether
presence).

Wavenumber (

Vibration Mode Intensity Diagnostic Value
)
Confirms Nitro group
1510 - 1530 Asymmetric Stretch Strong presence.
Paired with the 1530
1330 - 1350 Symmetric Stretch Strong band; the "Nitro
fingerprint.”
) Aryl alkyl ether
1240 — 1260 Stretch Medium
retc (Ethoxy group).
Morpholine ether
1110-1120 Stretch Strong linkage.
Stretch ( ) Alkyl chains
2850 — 2950 Medium ]
(Morpholine/Ethoxy).
)
] Benzene ring
1600, 1580 Aromatic Variable

breathing modes.

Mass Spectrometry (MS)
Technique: ESI (Electrospray lonization) or El (Electron Impact). Molecular Formula:
Exact Mass: 252.11

Fragmentation Logic (EI-MS)

The fragmentation pattern is dominated by the stability of the morpholine ring and the labile
nature of the nitro/ethoxy groups.

e Molecular lon (
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):m/z 252 (Base peak or high intensity).

e $[M - NO_2]*+ $:m/z 206 (Loss of nitro group, common in nitroaromatics).
e $[M - Et]™+ $:m/z 223 (Loss of ethyl group from ethoxy via McLafferty-like rearrangement).

e $[M - OEt]"+ $:m/z 207 (Cleavage of ethoxy ether).

Fragmentation Pathway Diagram

Molecular lon (M+)
m/z 252

Loss of Nitro (-46) McLafferty Rearr.

[M - C2H4]+
(Ethoxy cleavage)
m/z 224

Ring fragmentation

[M - NO2J+
m/z 206

Morpholine Ring Open
Variable m/z

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Part 3: Experimental Validation & Troubleshooting
Solubility Profile

» High Solubility: DMSO, DMF, Chloroform, Dichloromethane.
» Moderate Solubility: Ethanol, Methanol (Hot).
¢ Insoluble: Water (neutral pH), Hexanes.

e Tip: For NMR, if the sample is not fully dry, water peaks in DMSO-
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(3.33 ppm) may obscure the morpholine N-
signals. Use

for clearer resolution of the aliphatic region.

Common Impurities

4-Fluoro-2-ethoxynitrobenzene (Starting Material): Look for doublet coupling in

-NMR (C-F coupling) or a specific doublet in
-NMR around 7.0-7.2 ppm.

Phenol Derivative: If the reaction is run with hydroxide bases instead of carbonate,
hydrolysis of the fluorine may occur, yielding 3-ethoxy-4-nitrophenol (Broad singlet OH peak
> 10 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

» To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 4-(3-Ethoxy-4-nitrophenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3136328/docs#technical-monograph-spectroscopic-
characterization-of-4-3-ethoxy-4-nitrophenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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